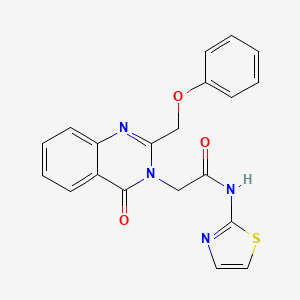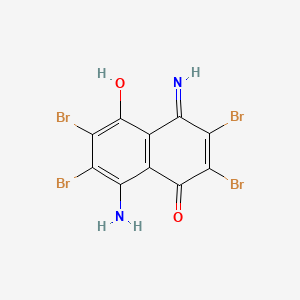
1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple bromine atoms, an amino group, a hydroxy group, and an imino group attached to a naphthalenone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- typically involves multi-step organic reactions. The starting materials often include naphthalenone derivatives, which undergo bromination, amination, hydroxylation, and imination reactions under controlled conditions. Common reagents used in these reactions include bromine, ammonia, hydroxylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imino group may produce an amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino-
- 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-oxo-
- 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-methyl-
Uniqueness
The uniqueness of 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- lies in its specific combination of functional groups and bromine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
72918-28-6 |
|---|---|
Formule moléculaire |
C10H4Br4N2O2 |
Poids moléculaire |
503.77 g/mol |
Nom IUPAC |
8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-iminonaphthalen-1-one |
InChI |
InChI=1S/C10H4Br4N2O2/c11-3-6(14)10(18)2-1(7(3)15)9(17)5(13)4(12)8(2)16/h15,17H,16H2 |
Clé InChI |
OCJTZMFKNFAESY-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1N)Br)Br)O)C(=N)C(=C(C2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



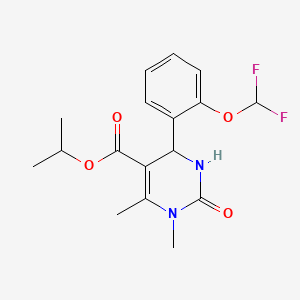
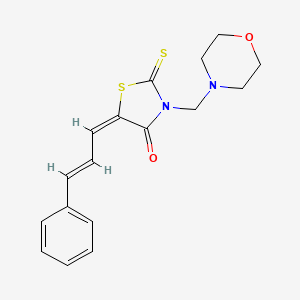
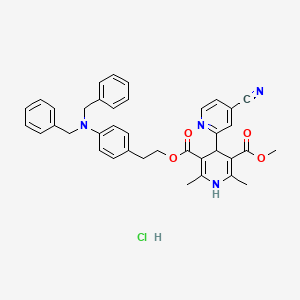

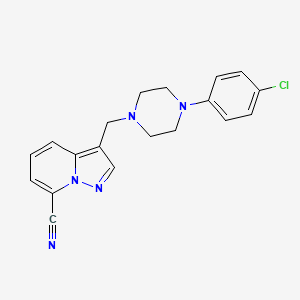

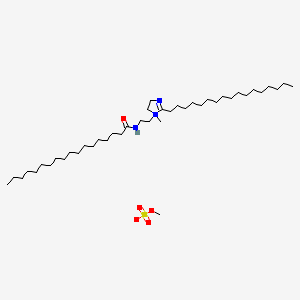
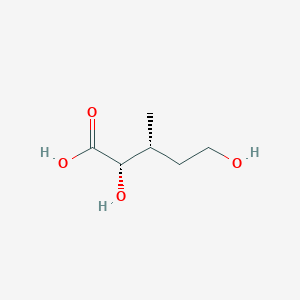

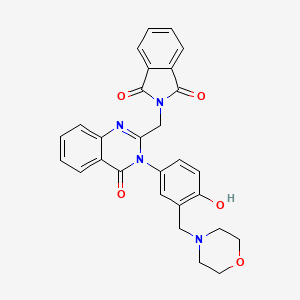
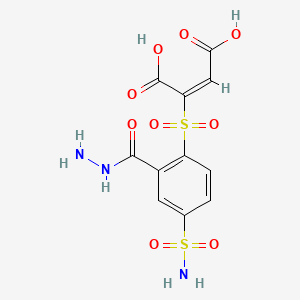
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)
